Unii-rjf24P5qds

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The exploration of complex compounds, especially those involving transition metals and intricate ligand systems, has been a cornerstone of inorganic chemistry. These compounds exhibit a wide range of chemical and physical properties, making them of significant interest for various applications in catalysis, magnetic materials, and more.

Synthesis Analysis

The synthesis of complex compounds often involves multistep reactions, where ligands are designed to bind with central metal ions in specific configurations. For example, the hydrothermal synthesis method has been utilized to create layered and three-dimensional framework compounds featuring chiral metal complexes, demonstrating the intricate relationship between ligand design, metal ion selection, and synthesis conditions on the final product structure and properties (Yu et al., 2001).

Molecular Structure Analysis

Molecular structure analysis reveals the geometry and electronic distribution within a compound, influencing its reactivity and properties. Techniques such as X-ray diffraction have elucidated structures such as the bimetallic assemblies with three-dimensional networks extended through metal-ligand linkages, showcasing the diversity of structural motifs attainable (Fukita et al., 1998).

Chemical Reactions and Properties

Chemical reactivity and properties of complex compounds are deeply influenced by their molecular structure. For instance, the reactivity toward neutral terdentate N-donor ligands varies significantly among compounds, depending on the electronic and spatial configuration of the metal centers and their ligands (Koten et al., 1996).

Physical Properties Analysis

Physical properties such as magnetism, conductivity, and optical activity are critical for applications in data storage, sensors, and optoelectronics. Studies have demonstrated how the arrangement of metal ions and ligands within a compound can lead to materials behaving as soft ferromagnets or exhibiting significant optical activity (Coronado et al., 2001).

Wissenschaftliche Forschungsanwendungen

Nanoparticle Synthesis and Materials Science : One study discusses the liquid-phase synthesis of inorganic nanoparticles, a crucial area in materials science, and its implications for the electronics industry (Cushing, Kolesnichenko, & O'Connor, 2004).

Environmental Modeling : Collaborative working environments are essential for large-scale scientific applications like environmental modeling, as demonstrated in the development of the Unified Air Pollution Model (UNI-DEM) (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).

Innovation and Research Translation : The translation of scientific research into practical innovations is a critical process, as explored by the National Collegiate Inventors and Innovators Alliance (NCIIA) (Giordan, Shartrand, Steig, & Weilerstein, 2011).

Oceanographic Research and Policy : The Intergovernmental Oceanographic Commission (IOC) plays a significant role in informing policy for the sustainable use of marine biodiversity in areas beyond national jurisdiction (Harden‐Davies, 2016).

Nuclear Research and Education : The Joint Institute for Nuclear Research (JINR) exemplifies the integration of theoretical and experimental research with technological development and education (Sharkov, 2020).

Science and Technology Education : The importance of providing multidisciplinary research experiences in engineering education is highlighted, fostering student competence in laboratory settings (Russell, 1972).

Lab-Scale Interventions in Scientific Research : Addressing social concerns in scientific research, particularly in controversial fields like genomics and synthetic biology, is crucial (Schuurbiers & Fisher, 2009).

Undergraduate Research in STEM : Loop-Mediated Isothermal Amplification (LAMP) is an accessible tool for engaging students in undergraduate research, especially in resource-limited labs (Nguyen et al., 2020).

Space and Satellite Research : The University Nanosat Program (UNP) demonstrates the synergy between academia and government in space research, contributing to aerospace education and technological innovation (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).

Performance Tools in Scientific Computing : HPCToolkit is a tool for performance analysis of scientific applications on petascale computers, essential for tackling problems in areas like turbulent combustion and nuclear physics (Tallent, Mellor-Crummey, Adhianto, Fagan, & Krentel, 2008).

Eigenschaften

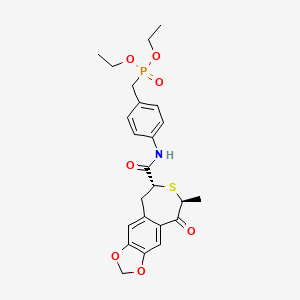

IUPAC Name |

(6R,8S)-N-[4-(diethoxyphosphorylmethyl)phenyl]-8-methyl-9-oxo-5,6-dihydrothiepino[4,5-f][1,3]benzodioxole-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28NO7PS/c1-4-31-33(28,32-5-2)13-16-6-8-18(9-7-16)25-24(27)22-11-17-10-20-21(30-14-29-20)12-19(17)23(26)15(3)34-22/h6-10,12,15,22H,4-5,11,13-14H2,1-3H3,(H,25,27)/t15-,22+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXACSCNLLDFZHE-OYHNWAKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=C(C=C1)NC(=O)C2CC3=CC4=C(C=C3C(=O)C(S2)C)OCO4)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=O)(CC1=CC=C(C=C1)NC(=O)[C@H]2CC3=CC4=C(C=C3C(=O)[C@@H](S2)C)OCO4)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28NO7PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rjf24P5qds | |

CAS RN |

180185-61-9 |

Source

|

| Record name | TAK-778 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180185619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAK-778 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJF24P5QDS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(R)-2-(2,3-Difluoro-phenyl)-1-methyl-1-(7-ureido-heptylcarbamoyl)-ethyl]-carbamic acid (S)-2-methyl-1-phenyl-propyl ester](/img/structure/B1241402.png)

![3-(4-Chloro-2,6-dimethylphenyl)-1-heptyl-1-[[4-(3-methylbutyl)phenyl]methyl]urea](/img/structure/B1241405.png)

![2-[(4-nitrobenzyl)sulfanyl]-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B1241411.png)

![(Z)-7-[(1R,2R,3R,4S)-3-[(E)-C-Methyl-N-(phenylcarbamothioylamino)carbonimidoyl]-2-bicyclo[2.2.1]heptanyl]hept-5-enoic acid](/img/structure/B1241415.png)

![[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2,3-dihydroxypropanoate](/img/structure/B1241421.png)